molecular formula C18H28N2O3 B8071888 N-Butyl L-Cbz-isoleucinamide

N-Butyl L-Cbz-isoleucinamide

Cat. No.: B8071888
M. Wt: 320.4 g/mol
InChI Key: XPCLVVBKQSEWDH-UHFFFAOYSA-N
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Description

Benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl L-Cbz-isoleucinamide typically involves the reaction of benzyl chloroformate with N-butyl-3-methyl-2-oxopentan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl L-Cbz-isoleucinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate
  • Benzyl N-[1-(butylamino)-3-methyl-1-oxopropan-2-yl]carbamate
  • Benzyl N-[1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Uniqueness

Benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCLVVBKQSEWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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